Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

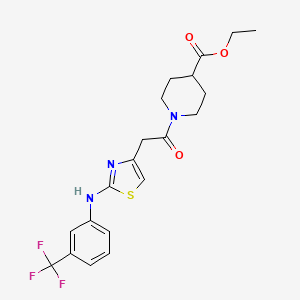

The compound Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate features a piperidine-4-carboxylate core linked to a thiazole ring via an acetyl group. The thiazole moiety is substituted with a 3-(trifluoromethyl)phenylamino group, which introduces strong electron-withdrawing properties and lipophilicity.

Properties

IUPAC Name |

ethyl 1-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O3S/c1-2-29-18(28)13-6-8-26(9-7-13)17(27)11-16-12-30-19(25-16)24-15-5-3-4-14(10-15)20(21,22)23/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHYEWLNWHIMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biological Activity

Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate, a compound characterized by its complex structure, has garnered attention in pharmaceutical research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is defined by the following molecular formula:

This structure includes a thiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several key interactions:

- Thiazole Ring : The thiazole component is often associated with anticonvulsant and anticancer activities. Studies indicate that thiazole derivatives can inhibit various enzymes and interact with multiple biological targets, enhancing their therapeutic efficacy .

- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cellular membranes and increase its bioavailability .

- Piperidine Moiety : The piperidine ring can influence the compound's interaction with neurotransmitter receptors, potentially contributing to neuropharmacological effects .

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | < 10 | |

| Compound B | Jurkat (human T-cell leukemia) | < 15 | |

| Ethyl derivative | MCF-7 (breast cancer) | 12.5 |

Anticonvulsant Activity

The thiazole derivatives have also been evaluated for their anticonvulsant properties. A study found that certain thiazole-based compounds significantly reduced seizure activity in animal models:

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Thiazole derivative 1 | PTZ-induced seizures | 20 | |

| Thiazole derivative 2 | Maximal electroshock test | 15 |

Study on Anticancer Effects

In a comparative study examining various thiazole derivatives for anticancer activity, this compound was subjected to in vitro testing against multiple cancer cell lines. The results indicated a promising IC50 value against both A431 and Jurkat cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Study on Anticonvulsant Properties

Another investigation focused on the anticonvulsant effects of thiazole derivatives revealed that compounds structurally related to this compound exhibited significant protective effects in PTZ-induced seizure models. The study highlighted the importance of substituents on the thiazole ring in enhancing anticonvulsant efficacy .

Scientific Research Applications

Chemical Overview

Molecular Formula: C14H13F3N2O2S

Molecular Weight: 330.33 g/mol

IUPAC Name: Ethyl 2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate

CAS Number: 1211673-52-7

The compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

Biological Activities

Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate has been investigated for various biological activities:

Anticancer Activity

Research indicates that compounds containing thiazole and piperidine moieties exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have reported that similar thiazole derivatives demonstrate cytotoxic effects against prostate cancer and melanoma cells .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. This compound may exhibit activity against a range of pathogens, including bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme dysregulation is a factor .

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute (NCI), the anticancer efficacy of similar thiazole derivatives was evaluated across multiple cancer cell lines. The compounds exhibited significant inhibition rates, with mean GI50 values indicating potent activity against tumor cells . This suggests that this compound could have similar effects.

Case Study 2: Antimicrobial Testing

A series of thiazole derivatives were tested for antimicrobial activity against various bacterial strains. Results indicated that certain derivatives had notable inhibitory effects on bacterial growth, supporting the hypothesis that this compound may also possess antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the substituents attached to the phenyl ring of the thiazole moiety. These modifications significantly influence physicochemical properties and biological activity:

Table 1: Substituent-Driven Comparison

*Calculated based on structural similarity to .

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to methyl or methoxy groups .

- Halogen Substituents: Chlorophenyl analogs (e.g., Analog 2) may exhibit stronger target binding via halogen interactions but could face higher metabolic clearance .

- Linker Modifications: Ureido-linked analogs (e.g., Compound 10e in ) replace the acetyl group with a piperazine-urea chain, improving aqueous solubility (logP reduced by ~1 unit) but increasing molecular weight .

Q & A

Q. Methodological Answer

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL (via Olex2 or WinGX) for structure solution, with anisotropic displacement parameters for non-H atoms .

- Validation : Check R-factors (R1 < 0.05 for high-resolution data) and residual electron density (<0.5 eÅ⁻³).

Example: Similar piperidine-thiazole derivatives show C–C bond lengths of 1.52–1.55 Å and N–C–S angles of 115–120° in crystal lattices .

What analytical techniques assess purity and stability?

Q. Basic Techniques

Q. Advanced Stability Testing

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via LC-MS for degradation products .

How to resolve contradictions in biological activity data?

Q. Advanced Analysis

- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–72 hrs) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to validate target binding (e.g., kinase inhibition ΔG ≤ -9 kcal/mol) .

- Dose-Response Curves : Ensure linearity (R² > 0.95) and exclude outliers via Grubbs’ test (α = 0.05) .

How does the trifluoromethyl group influence electronic/steric properties?

Q. Structural Impact

- Electron-Withdrawing Effect : Reduces pKa of adjacent amino groups by ~1–2 units, enhancing hydrogen-bonding capacity .

- Steric Hindrance : The -CF₃ group increases dihedral angles between the phenyl and thiazole rings (e.g., 45–55° vs. 30–40° for non-fluorinated analogs), affecting receptor binding .

What in vitro models evaluate antitumor activity?

Q. Methodology

- Cytotoxicity Assays : MTT or SRB assays using 72-hr exposure; report IC₅₀ values relative to cisplatin (positive control) .

- Selectivity Index : Calculate ratio of IC₅₀ in normal (e.g., HEK293) vs. cancer cells; values >3 indicate therapeutic potential .

How to optimize pharmacokinetic properties?

Q. Advanced Strategies

- Solubility : Use logP calculations (e.g., ClogP ~2.5) and modify ester groups (e.g., replace ethyl with PEGylated chains) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor half-life (t₁/₂ > 60 min preferred) .

What computational tools predict target interactions?

Q. Methodological Workflow

- Docking : Use Glide (Schrödinger) with crystal structures (e.g., PDB ID 3ERT for estrogen receptors).

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability (RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.